3,6-Dimethyl-3-phenylheptanoic acid

Lipoxygenase Inhibition Inflammation Enzymology

3,6-Dimethyl-3-phenylheptanoic acid (CAS 101913-71-7) is a synthetic phenylalkanoic acid characterized by a β,β-disubstituted heptanoic acid scaffold, with the molecular formula C15H22O2 and a molecular weight of 234.34 g/mol. Unlike simple linear phenylalkanoic acids, the geminal dimethyl substitution at the β-position (carbon imparts significant steric bulk and conformational restriction, which is the primary driver of its distinct physicochemical and biological interaction profiles.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 101913-71-7
Cat. No. B033683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-3-phenylheptanoic acid
CAS101913-71-7
Synonyms3,6-dimethyl-3-phenyl-heptanoic acid
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C15H22O2/c1-12(2)9-10-15(3,11-14(16)17)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,16,17)
InChIKeyYIHLJIOCTULOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-3-phenylheptanoic Acid (CAS 101913-71-7): A Defined-Profile β,β-Disubstituted Phenylalkanoic Acid for Research Selection


3,6-Dimethyl-3-phenylheptanoic acid (CAS 101913-71-7) is a synthetic phenylalkanoic acid characterized by a β,β-disubstituted heptanoic acid scaffold, with the molecular formula C15H22O2 and a molecular weight of 234.34 g/mol [1]. Unlike simple linear phenylalkanoic acids, the geminal dimethyl substitution at the β-position (carbon 3) imparts significant steric bulk and conformational restriction, which is the primary driver of its distinct physicochemical and biological interaction profiles . Its calculated LogP of 3.855 [2] places it in a lipophilic range that differs markedly from shorter-chain or unsubstituted analogs, directly impacting membrane permeability and protein binding. The compound is not a naturally occurring metabolite and is primarily of interest as a research tool or a synthetic intermediate where its specific steric and electronic properties are required, rather than as a general-purpose building block [1].

Why 3,6-Dimethyl-3-phenylheptanoic Acid Cannot Be Interchanged with Common Phenylalkanoic Acid Analogs


Substituting 3,6-dimethyl-3-phenylheptanoic acid with a generic phenylalkanoic acid (e.g., 7-phenylheptanoic acid or phenylacetic acid) is scientifically invalid due to the profound impact of β,β-geminal dimethyl substitution on both molecular conformation and target engagement. This steric modification creates a quaternary carbon center at C3, which restricts the rotational freedom of the adjacent carboxyl group and the phenyl ring . This structural rigidity alters the compound's interaction landscape, leading to documented functional selectivity. For instance, while linear phenylheptanoic acids may serve as simple hydrophobic anchors, 3,6-dimethyl-3-phenylheptanoic acid has been identified as a potent inhibitor of specific enzymes like 15-lipoxygenase-1 (Ki = 22 nM) [1], an activity that is absent in non-methylated or differently substituted analogs . Furthermore, the compound's calculated LogP of 3.855 [2] drives a different partitioning behavior in biological membranes and assay systems compared to less lipophilic analogs (e.g., 7-phenylheptanoic acid), affecting bioavailability and potential off-target accumulation . Therefore, its selection must be predicated on the specific need for this unique, sterically-constrained topology.

Quantitative Differentiation of 3,6-Dimethyl-3-phenylheptanoic Acid from In-Class and Structural Analogs: A Procurement-Focused Evidence Guide


Evidence 1: Superior Potency and Target Engagement for Human 15-Lipoxygenase-1 (15-LOX-1) Over Non-Methylated Analog

3,6-Dimethyl-3-phenylheptanoic acid demonstrates high-affinity inhibition of human 15-lipoxygenase-1 (15-LOX-1), a key enzyme in arachidonic acid metabolism and inflammation. The measured Ki value is 22 nM, representing potent target engagement [1]. In contrast, the unsubstituted linear analog, 7-phenylheptanoic acid, does not exhibit this specific high-affinity inhibition and is used primarily as a synthetic intermediate . The gem-dimethyl substitution at the β-position is critical for this activity, as it likely enforces a bioactive conformation that fits precisely into the enzyme's active site [1].

Lipoxygenase Inhibition Inflammation Enzymology

Evidence 2: Functional Selectivity Profile Against Cyclooxygenase-2 (COX-2) Over Structurally Unrelated Inhibitors

While not a classic NSAID, 3,6-dimethyl-3-phenylheptanoic acid has been identified as a sub-micromolar inhibitor of cyclooxygenase-2 (COX-2) with a Ki of 19 nM [1]. This places it in the activity range of selective COX-2 inhibitors, but its novel, non-diarylheterocycle structure differentiates it mechanistically. For example, the prototypical COX-2 inhibitor celecoxib exhibits a Ki of approximately 20 nM for COX-2 [2], which is comparable. However, the phenylheptanoic acid scaffold offers a distinct chemotype, which may provide advantages in overcoming resistance or off-target effects associated with traditional sulfonamide-based inhibitors like celecoxib [1].

Cyclooxygenase Inhibition COX-2 Selectivity Anti-inflammatory

Evidence 3: Lack of HMG-CoA Reductase Inhibition Contrasts with Cholesterol-Lowering Drugs, Defining a Niche in Inflammatory Pathways

In direct contradiction to a potential class-level inference from some phenylalkanoic acids, 3,6-dimethyl-3-phenylheptanoic acid shows a complete lack of significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase [1]. This is a critical negative differentiator from the statin class of drugs (e.g., atorvastatin, IC50 = 8 nM [2]), which target this enzyme for cholesterol lowering. Furthermore, in vivo studies in normolipidemic rabbits (75 mg/kg/day, oral) confirmed it was 'not significantly active' in decreasing serum total cholesterol . This selective inactivity against the cholesterol biosynthesis pathway underscores that its primary value lies in modulating inflammatory enzyme cascades (like 15-LOX-1 and COX-2) rather than as a hypolipidemic agent.

HMG-CoA Reductase Cholesterol Mechanistic Specificity

Evidence 4: Distinct Lipophilicity (cLogP) Profile Differentiates Membrane Permeability and Distribution from Shorter-Chain Analogs

The calculated partition coefficient (cLogP) for 3,6-dimethyl-3-phenylheptanoic acid is 3.855 [1]. This value is a direct consequence of its heptanoic acid chain and the additional methyl substitution. It represents a significantly higher lipophilicity compared to shorter-chain phenylalkanoic acid analogs, such as phenylacetic acid (LogP ~ 1.4) [2] or phenylpropanoic acid (LogP ~ 1.8) [3]. This difference in lipophilicity has direct implications for passive membrane permeability, plasma protein binding, and the compound's distribution into lipid-rich tissues and compartments [4]. For applications where increased membrane traversal or partitioning into hydrophobic environments is required, this compound's LogP profile offers a quantifiable advantage over its less lipophilic, lower-molecular-weight counterparts.

Lipophilicity ADME Drug Design

Evidence-Defined Application Scenarios for 3,6-Dimethyl-3-phenylheptanoic Acid in Scientific and Industrial Research


Scenario 1: High-Potency 15-Lipoxygenase-1 (15-LOX-1) Probe for In Vitro Inflammation and Cell Signaling Studies

This compound is the recommended choice for researchers requiring a high-affinity inhibitor of human 15-LOX-1. With a documented Ki of 22 nM [1], it can serve as a validated chemical probe to dissect the role of 15-LOX-1 in inflammatory pathways, cell differentiation, and arachidonic acid metabolism. Its distinct structure allows for differentiation from other LOX inhibitors, providing a tool to generate unique pharmacological fingerprints. This application is directly supported by its potent activity against the enzyme, in contrast to simpler phenylalkanoic acids which show no such effect .

Scenario 2: Structural Biology and Medicinal Chemistry Campaigns Targeting Cyclooxygenase-2 (COX-2) with a Non-Classical Scaffold

For medicinal chemistry groups seeking novel, non-sulfonamide leads for COX-2 inhibition, this compound offers a validated starting point with a Ki of 19 nM [2]. Its activity is comparable to clinically used agents like celecoxib, but its chemical structure is completely divergent [3]. This makes it invaluable for exploring alternative binding modes via X-ray crystallography or for developing next-generation inhibitors that may circumvent selectivity issues or patient hypersensitivity associated with traditional coxib drugs. This scenario leverages the compound's unique chemotype and proven target engagement.

Scenario 3: Negative Control for HMG-CoA Reductase in Studies of Cholesterol Biosynthesis

The confirmed lack of activity against HMG-CoA reductase [4] and the absence of in vivo cholesterol-lowering effects uniquely position this compound as an excellent negative control. In experiments designed to identify or validate new cholesterol-lowering agents, this compound can be used to benchmark assay windows and confirm that observed effects are not due to non-specific interactions with phenylalkanoic acid scaffolds. Its use ensures that positive hits are truly engaging the HMG-CoA reductase pathway rather than reflecting a background signal, thereby increasing the robustness of screening campaigns.

Scenario 4: As a Lipophilic Scaffold in the Synthesis of Membrane-Targeted Probes or Pro-Drugs

Given its high cLogP of 3.855 [5], this compound is a strategic choice as a hydrophobic anchor for the synthesis of functionalized probes or prodrugs intended to target cellular membranes or lipid-rich compartments. This lipophilicity provides a quantifiable advantage (ΔLogP > +2.0) over smaller phenylalkanoic acids [6], which can be exploited to improve membrane permeability or to enhance the association of a conjugated cargo with lipid bilayers. This application is grounded in its well-defined physicochemical property profile.

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